molecular formula C19H24N8O B2407675 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034413-53-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2407675
CAS No.: 2034413-53-9
M. Wt: 380.456
InChI Key: BSFYNQDRTAEAII-UHFFFAOYSA-N
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Description

“N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a pyrazole moiety, suggests potential utility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions with dimethylamine.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the triazine ring through a coupling reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the triazine ring or the pyrazole moiety, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups onto the triazine or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. The triazine and pyrazole rings are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Pharmaceutical research could explore the compound’s potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring could engage in hydrogen bonding or π-π interactions, while the pyrazole moiety might participate in coordination with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • N-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, “N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” features dimethylamino groups on the triazine ring, which may enhance its solubility and reactivity. This could make it more suitable for certain applications, such as in drug development or materials science.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-25(2)18-21-16(22-19(23-18)26(3)4)12-20-17(28)15-11-14(24-27(15)5)13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYNQDRTAEAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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